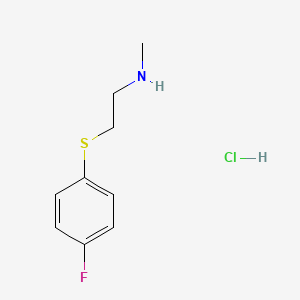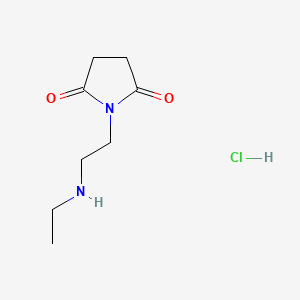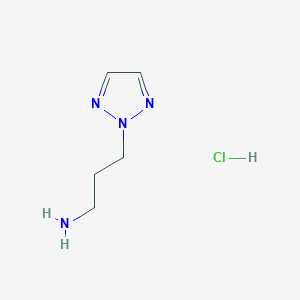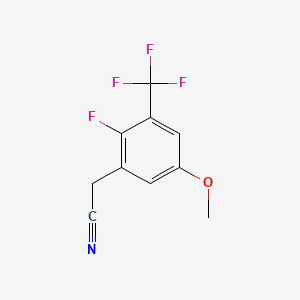![molecular formula C9H16O2S3 B1449346 Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl- CAS No. 1146599-39-4](/img/structure/B1449346.png)
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-
Übersicht
Beschreibung
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, also known as 2-Butylsulfanyl-thiocarbonylsulfanyl-propionic acid, is a sulfur-based organic acid . It is a member of the thioacetic acid family, characterized by the presence of a sulfur atom adjacent to a carbonyl group.
Synthesis Analysis
The synthesis of Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl- can be achieved by the reaction of butanethiol and thioacetic acid. The reaction between these two compounds produces a thioacetic acid derivative, which is air and water stable. The derivative can be further treated with an acid catalyst to obtain the desired compound.Molecular Structure Analysis
The molecular formula of this compound is C8H14O2S3, and its molecular weight is 238.39 . The structure of this compound includes a propanoic acid backbone with a butylthio group and a thioxomethylthio group attached to the second carbon .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 412.8±24.0 °C and a predicted density of 1.264±0.06 g/cm3 . It also has a predicted acidity coefficient (pKa) of 2.93±0.10 .Wissenschaftliche Forschungsanwendungen
Application 1: Photo-growth Behavior in Living Polymer Networks
- Summary of the Application: This compound, also known as 2-(butylthiocarbonothioylthio)propanoic acid (BTPA), is used as an asymmetrical Reversible Addition-Fragmentation chain Transfer (RAFT) agent in the study of photo-growth behavior in living polymer networks. The study focuses on the importance of RAFT agent symmetry for photo-growth applications based on one-pot photoexpandable/transformable-polymer networks (PET-PNs) RAFT network .
- Methods of Application: The researchers prepared 54 parent RAFT network gels using BTPA and a symmetrical RAFT agent S, S -dibenzyl trithiocarbonate (DBTTC). These gels covered three parameters, including RAFT agent symmetry, monomer to RAFT agent ratio (i.e., RAFT concentration), and crosslinking degree .
- Results or Outcomes: The asymmetric RAFT networks underwent a deswelling trend arising from their mesh-filling growth pattern. On the other hand, the symmetric RAFT networks demonstrated a mesh-expansion process, causing them to increase in swelling ratio .
Application 2: Photopolymerization Reactions
- Summary of the Application: The compound, referred to as TTC-1 in this context, is used in the investigation of the photolytic stability of RAFT agents and the implications for photopolymerization reactions .
- Methods of Application: TTC-1 was received from Dulux Group Australia and used as received. The study involved various experimental procedures, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and UV-vis spectroscopy .
- Results or Outcomes: The specific results or outcomes of this study were not detailed in the search results .
Application 3: Engineering Polymers
- Summary of the Application: This compound, also known as 2-(((butylthio)carbonothioyl)thio)-propanoic acid (BTPA), is used in the synthesis of Controlled Radical Polymerization (CRP) agents to incorporate Carboxylic Acid (CA) or Phosphonic Acid (PA) into the Polyethylene Glycol (PEG) brush .
- Methods of Application: The study involved the synthesis of BTPA as a Chain Transfer Agent (CTA) to incorporate CA or PA into the PEG brush .
- Results or Outcomes: The specific results or outcomes of this study were not detailed in the search results .
Application 4: Food Industry
- Summary of the Application: Propanoic acid, which is structurally similar to “Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-”, is commonly used as a food preservative .
- Methods of Application: Propanoic acid is added to food products to inhibit the growth of molds and some bacteria, thereby extending the shelf life of the food .
- Results or Outcomes: The use of propanoic acid as a food preservative has been found to be effective in maintaining the freshness and safety of food products .
Application 5: 4D Printing
- Summary of the Application: This compound is used in the field of 4D printing, which combines 3D printing with nanomaterials to create shape-morphing materials that exhibit stimuli-responsive functionalities .
- Methods of Application: The compound is used as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent, which is grafted onto liquid metal nanoparticles. These nanoparticles are then directly prepared in 3D-printed resins via a one-pot approach, providing a simple and efficient strategy for fabricating liquid metal-polymer composites .
- Results or Outcomes: The use of this compound enables the photothermal-induced 4D printing of composites, as demonstrated by the programmed shape memory of 3D-printed composites rapidly recovering to their original shape in 60 seconds under light irradiation .
Application 6: Highly Stable Liquid Metal Nanoparticles
- Summary of the Application: This compound, also known as 2-(((butylthio)carbonothioyl)thio)-propanoic acid (BTPA), is used in the synthesis of Controlled Radical Polymerization (CRP) agents to incorporate Carboxylic Acid (CA) or Phosphonic Acid (PA) into the Polyethylene Glycol (PEG) brush .
- Methods of Application: The study involved the synthesis of BTPA as a Chain Transfer Agent (CTA) to incorporate CA or PA into the PEG brush .
- Results or Outcomes: The specific results or outcomes of this study were not detailed in the search results .
Eigenschaften
IUPAC Name |
2-butylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2S3/c1-4-5-6-13-8(12)14-9(2,3)7(10)11/h4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZTYVYNXKVFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=S)SC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



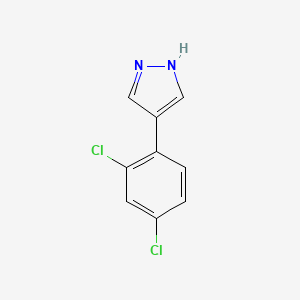
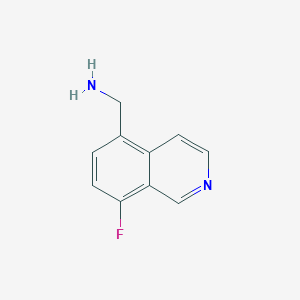
![5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449267.png)
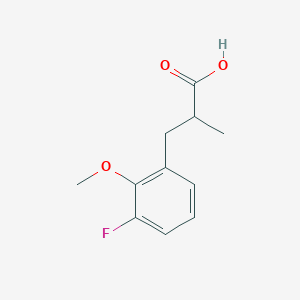
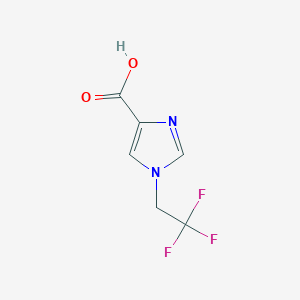
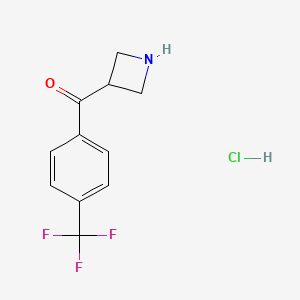
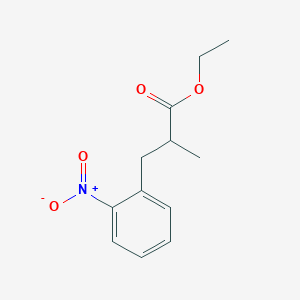
![3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1449272.png)
![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)
![6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1449274.png)
